

Application Notes and Protocols: Measuring TIK-301 Efficacy in Sleep-Wake Cycle Studies

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Compound of Interest		
Compound Name:	TIK-301	
Cat. No.:	B1675577	Get Quote

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to evaluating the efficacy of **TIK-301**, a novel, selective agonist for the G-protein coupled receptor SWR-1 (Sleep-Wake Regulator-1). **TIK-301** is hypothesized to modulate the sleep-wake cycle by acting on the suprachiasmatic nucleus (SCN), the master circadian pacemaker.[1] The following protocols outline in vitro characterization, preclinical efficacy testing in rodent models, and a framework for clinical evaluation.

Introduction: The Role of TIK-301 in Sleep-Wake Regulation

The sleep-wake cycle is governed by the interaction of a homeostatic process (Process S), which increases the propensity for sleep with prolonged wakefulness, and a circadian process (Process C), which dictates the timing of sleep and wake periods.[2][3] Malfunctions in the circadian clock are linked to a variety of sleep-wake disorders.[4][5] The suprachiasmatic nucleus (SCN) in the hypothalamus acts as the central circadian clock, directing daily rhythms. [1][4][5]

TIK-301 is a selective agonist for the novel SWR-1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the SCN. It is hypothesized that activation of SWR-1 by **TIK-301** initiates a signaling cascade that modulates the expression of key clock genes, thereby influencing the timing and consolidation of sleep. This mechanism presents a



promising therapeutic strategy for disorders characterized by a misaligned or poorly regulated sleep-wake cycle, such as insomnia and circadian rhythm sleep-wake disorders.[6][7]

In Vitro Characterization of TIK-301 Receptor Binding Affinity

Objective: To determine the binding affinity (K_i) of **TIK-301** for the SWR-1 receptor.

Protocol: Competitive Radioligand Binding Assay[8][9][10]

- Receptor Preparation: Prepare membrane homogenates from cells stably expressing the human SWR-1 receptor.[8]
- Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand for SWR-1 and varying concentrations of unlabeled TIK-301.[8]
- Incubation: Incubate the plate to allow the binding to reach equilibrium.
- Separation: Separate receptor-bound from free radioligand via rapid filtration through glass fiber filters.[8]
- Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of TIK-301. Calculate the IC₅₀ (the concentration of TIK-301 that inhibits 50% of specific radioligand binding) and convert it to the inhibition constant (K_i).[8]

Functional Activity: Signaling Pathway Analysis

Objective: To confirm that **TIK-301** acts as an agonist at the SWR-1 receptor by measuring its effect on downstream signaling, specifically cyclic AMP (cAMP) levels. GPCRs in the SCN are known to participate in regulating cAMP production.[4][5][11]

Protocol: cAMP-Glo[™] Assay[12][13][14]

 Cell Culture: Plate cells expressing the SWR-1 receptor in a 96-well plate and culture overnight.



- Compound Treatment: Treat the cells with varying concentrations of TIK-301. Include a
 positive control (e.g., a known activator of adenylyl cyclase like forskolin) and a vehicle
 control.[15]
- Cell Lysis: After the desired incubation time, add lysis buffer to the wells.
- camp Detection: Add the camp detection solution, which contains protein kinase A.
- Luminescence Measurement: Add Kinase-Glo® Reagent and measure the luminescence using a plate reader. The light output is inversely proportional to the cAMP concentration.
- Data Analysis: Generate a dose-response curve by plotting the luminescence signal against the TIK-301 concentration to determine the EC₅₀.

Preclinical Efficacy in Rodent Models

Objective: To evaluate the in vivo efficacy of **TIK-301** on sleep architecture and circadian rhythm in rodent models.

Animal Model: C57BL/6J Mice

C57BL/6J mice are a standard inbred strain used for sleep research due to their well-characterized sleep patterns.

Surgical Implantation of EEG/EMG Electrodes

Protocol: EEG/EMG Electrode Implantation[16][17][18]

- Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent.
- Stereotaxic Surgery: Secure the mouse in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
- EEG Electrode Placement: Drill small holes through the skull over the frontal and parietal cortices for EEG screw electrode placement. The electrodes should rest on the dura mater. [16][17]



- EMG Electrode Placement: Insert fine wire electrodes into the nuchal (neck) muscles to record muscle activity.[16][17]
- Headmount Assembly: Secure the electrodes to a headmount connector and fix the entire assembly to the skull using dental cement.[17]
- Post-operative Care: Administer analgesics and allow the animal to recover for at least one week before starting experiments.

Sleep-Wake Recording and Analysis

Protocol: Polysomnographic Recording[19][20]

- Habituation: Habituate the mice to the recording chambers and tethered recording cables for 2-3 days.[16][17]
- Baseline Recording: Record baseline EEG/EMG data for 24-48 hours to establish normal sleep-wake patterns.
- Drug Administration: Administer **TIK-301** or vehicle control at a specific time (e.g., at the beginning of the light or dark phase).
- Post-Dosing Recording: Record EEG/EMG signals continuously for at least 24 hours postadministration.
- Data Analysis (Sleep Scoring):
 - Divide the recordings into 10-second epochs.
 - Score each epoch as Wake, Non-Rapid Eye Movement (NREM) sleep, or Rapid Eye
 Movement (REM) sleep based on the EEG and EMG signals.[16]
 - Wakefulness: Characterized by low-amplitude, high-frequency EEG and high EMG activity.
 [16]
 - NREM Sleep: Characterized by high-amplitude, low-frequency (delta waves) EEG and low
 EMG activity.[16]



- REM Sleep: Characterized by low-amplitude, theta-dominant EEG and muscle atonia (very low EMG activity).[16]
- Calculate Sleep Parameters: Quantify various sleep parameters as summarized in the table below.

Data Presentation: Preclinical Efficacy of TIK-301

The following tables summarize hypothetical data from a preclinical study in C57BL/6J mice.

Table 1: Effect of **TIK-301** on Sleep Architecture (Light Phase)

Treatmen t Group	Total Sleep Time (min)	Sleep Efficiency (%)	Sleep Latency (min)	Wake After Sleep Onset (WASO, min)	NREM Sleep (min)	REM Sleep (min)
Vehicle	285.5 ± 15.2	39.6 ± 2.1	25.3 ± 4.1	60.1 ± 7.5	245.8 ± 12.9	39.7 ± 5.3
TIK-301 (10 mg/kg)	350.1 ± 18.9*	48.6 ± 2.6*	15.8 ± 3.5*	42.5 ± 6.2*	300.2 ± 15.1*	49.9 ± 6.8
TIK-301 (30 mg/kg)	410.6 ± 22.1**	57.0 ± 3.1**	9.7 ± 2.8**	28.9 ± 5.1**	352.1 ± 18.3**	58.5 ± 7.2*

^{*}Data are presented as mean \pm SEM. *p < 0.05, *p < 0.01 compared to vehicle.

Table 2: Effect of TIK-301 on Circadian Rhythm Parameters



Treatment Group	Onset of Main Rest Period (ZT)	Onset of Main Active Period (ZT)	Acrophase of Locomotor Activity (ZT)	Amplitude of Locomotor Activity
Vehicle	0.5 ± 0.2	12.3 ± 0.4	18.5 ± 0.6	100 ± 5.7
TIK-301 (30 mg/kg)	0.4 ± 0.3	12.1 ± 0.5	18.2 ± 0.7	105 ± 6.1

ZT = Zeitgeber Time. ZT0 is lights on, ZT12 is lights off. Data are presented as mean \pm SEM.

Clinical Evaluation of TIK-301

Objective: To assess the safety, tolerability, and efficacy of **TIK-301** in patients with primary insomnia.

Study Design

A randomized, double-blind, placebo-controlled, parallel-group study.

Key Methodologies

- Polysomnography (PSG): In-lab PSG will be used to objectively measure sleep parameters
 at baseline and post-treatment. PSG is the gold standard for sleep evaluation and records
 brain waves (EEG), eye movements (EOG), muscle activity (EMG), heart rhythm (ECG), and
 breathing.[21][22][23][24]
- Actigraphy: Wrist-worn actigraphy devices will be used to monitor rest-activity patterns in the
 patient's home environment for several weeks.[6][25][26][27] This provides a real-world
 measure of sleep patterns.[26]
- Sleep Diaries: Patients will maintain daily sleep diaries to record subjective sleep quality, sleep latency, and number of awakenings.

Protocol: Standard Polysomnography (PSG)[21][22]

 Patient Preparation: The patient arrives at the sleep center in the evening. Electrodes are attached to the scalp, face, chest, and legs.[22]



- Parameter Recording: The following are recorded overnight: EEG, EOG, chin and leg EMG,
 ECG, airflow, respiratory effort, and blood oxygen saturation.[21][24]
- Bio-calibrations: Calibrations are performed before "lights out" to ensure signal quality.[21]
- Data Scoring: The recording is scored in 30-second epochs by a trained technologist according to AASM guidelines.[22] Sleep stages, arousals, and respiratory events are identified.[24]
- Endpoint Calculation: Key efficacy endpoints are calculated from the scored data.

Data Presentation: Clinical Efficacy Endpoints

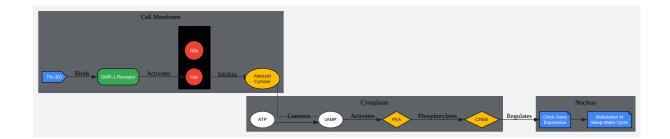
Table 3: Primary and Secondary Efficacy Endpoints for a Phase II Insomnia Trial[28][29]

Endpoint Type	Parameter	Measurement Method
Primary	Change from Baseline in Latency to Persistent Sleep (LPS)	Polysomnography (PSG)
Primary	Change from Baseline in Wake After Sleep Onset (WASO)	Polysomnography (PSG)
Secondary	Change from Baseline in Total Sleep Time (TST)	Polysomnography (PSG)
Secondary	Change from Baseline in Sleep Efficiency (SE)	Polysomnography (PSG)
Secondary	Change from Baseline in subjective Total Sleep Time (sTST)	Sleep Diary
Secondary	Change from Baseline in Insomnia Severity Index (ISI) score	Patient Questionnaire

| Exploratory | Change from Baseline in Sleep Onset Latency | Actigraphy |



Mandatory Visualizations Signaling Pathway of TIK-301

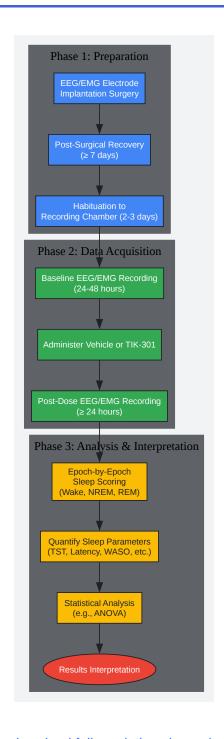


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Caption: Hypothetical signaling cascade of TIK-301 via the SWR-1 receptor.

Experimental Workflow for Preclinical Sleep Study



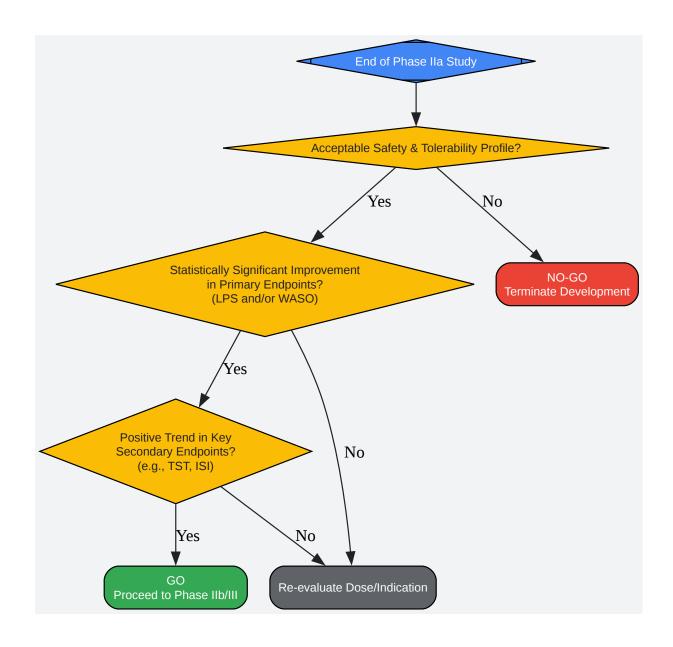


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Caption: Workflow for assessing **TIK-301** efficacy in rodent sleep studies.

Logical Flow for Clinical Trial Go/No-Go Decision





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Caption: Decision-making logic for **TIK-301** clinical trial progression.

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